(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride
Description
(alphaS)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride is a chiral amine derivative featuring a difluoromethyl (-CF$_2$H) substituent on the benzylic carbon. These compounds are of interest in medicinal chemistry due to fluorine’s ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability . The stereochemistry (alphaS configuration) further influences receptor binding and selectivity, as seen in analogs like dapoxetine hydrochloride .
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPURMZIWSKOBV-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds bearing a cf2h group are known to be better hydrogen-bond donors than their methylated analogues. This suggests that the compound might interact with its targets through hydrogen bonding.
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s. This suggests that the compound might interact with its targets by forming bonds with these elements, leading to changes in the target molecules.
Biochemical Pathways
Difluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance. This suggests that the compound might affect biochemical pathways related to the synthesis of these molecules.
Pharmacokinetics
It’s known that fluoroform, a by-product of teflon manufacture with little current synthetic value, is the most attractive reagent for difluoromethylation reactions. This suggests that the compound might have good bioavailability due to the use of fluoroform in its synthesis.
Result of Action
It’s known that difluoromethylation reactions can be used to produce difluoromethyl ethers from a wide variety of alcohols. This suggests that the compound might have a similar effect, leading to the production of difluoromethyl ethers in the presence of alcohols.
Action Environment
It’s known that difluoromethylation reactions can be performed under mild reaction conditions. This suggests that the compound might be stable and effective under a wide range of environmental conditions.
Biological Activity
(alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- IUPAC Name : (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride
- Molecular Formula : C9H10F2N·HCl
- Molecular Weight : 209.64 g/mol
The biological activity of (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's lipophilicity, which may improve its ability to cross cell membranes and interact with intracellular targets.
- Receptor Binding : The compound has been investigated for its affinity to certain neurotransmitter receptors, particularly those involved in the modulation of mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to neurotransmitter metabolism, potentially leading to increased levels of certain neurotransmitters in the brain.
Biological Activity
Research indicates that (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride exhibits several biological activities:
- Neuroprotective Effects : Studies have shown potential neuroprotective properties, suggesting it could be beneficial in neurodegenerative disorders.
- Antidepressant-like Activity : Animal models have demonstrated that this compound may exhibit antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.
- Anti-inflammatory Properties : There is emerging evidence that it may reduce inflammation in various models, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride:
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects in a rat model of Parkinson's disease.
- Findings : The compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.
- : Suggests potential for development as a therapeutic agent for Parkinson's disease.
-
Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects using the forced swim test.
- Findings : Doses of 10 mg/kg showed significant reductions in immobility time, indicating antidepressant-like effects.
- : Supports further exploration into its use for treating depression.
-
Anti-inflammatory Effects :
- Objective : To determine the anti-inflammatory properties in a mouse model of arthritis.
- Findings : Administration resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling.
- : Highlights potential for treating inflammatory conditions.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine hydrochloride | Neuroprotective, Antidepressant-like, Anti-inflammatory | Receptor binding, Enzyme inhibition |
| Traditional Antidepressants | Antidepressant | Serotonin reuptake inhibition |
| Anti-inflammatory Drugs | Anti-inflammatory | COX inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (alphaS)-alpha-(Difluoromethyl)-benzenemethanamine Hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and pharmacological relevance:
Table 1: Structural and Functional Comparison
*Hypothetical compound; properties inferred from analogs.
Key Findings:
Fluorination Effects: The number of fluorine atoms correlates with increased lipophilicity (logP) and metabolic stability. For example, the trifluoromethyl analog (4 F atoms) has higher molecular weight (229.60 vs. 173.45) and likely greater membrane permeability than monofluorinated analogs . Fluorine’s electron-withdrawing effect reduces amine basicity, enhancing oral bioavailability by minimizing protonation in physiological environments .
Stereochemical Influence :
- The (alphaS) configuration in fluorinated analogs ensures optimal spatial orientation for receptor interactions. For instance, dapoxetine’s (S)-enantiomer exhibits 30-fold higher serotonin reuptake inhibition than the (R)-form .
Functional Group Diversity :
- Bromhexine Hydrochloride : Bromine substituents and a bulky cyclohexyl group confer mucolytic activity, distinct from fluorinated analogs’ CNS-targeted effects .
- Chlorophenyl Derivatives : Chlorine substituents (e.g., ) enhance halogen bonding but may increase toxicity compared to fluorine .
Safety and Hazards: Fluorinated compounds generally exhibit lower acute toxicity than chlorinated/brominated analogs. For example, (2S)-2,5-Diaminopentanamide dihydrochloride (non-fluorinated) lacks hazard classification but carries precautionary measures for unstudied toxicology , whereas fluorinated amines are often prioritized for their safety profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
